1-(4-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-(4-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a combination of fluorobenzyl, nitrobenzo[d]thiazol, and dihydropyridine carboxamide moieties
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzo[d]thiazol-2-yl)thiazolidin-4-ones, have been found to inhibit hiv-1 reverse transcriptase (rt) .
Mode of Action
Similar compounds have shown to inhibit hiv-1 rt through uncompetitive inhibition . This means that the compound binds to the enzyme-substrate complex, preventing the reaction from proceeding.
Biochemical Pathways
The compound likely affects the HIV replication pathway by inhibiting the RT enzyme. This enzyme is crucial for the conversion of viral RNA into DNA, a necessary step for the virus to integrate into the host genome and replicate .
Result of Action
The inhibition of the RT enzyme by this compound would prevent the replication of HIV-1, thereby reducing the viral load in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the 4-fluorobenzyl intermediate: This step involves the reaction of 4-fluorobenzyl chloride with a suitable nucleophile to form the 4-fluorobenzyl intermediate.
Synthesis of the nitrobenzo[d]thiazol intermediate: This step involves the nitration of benzo[d]thiazole to introduce the nitro group at the desired position.
Coupling of intermediates: The 4-fluorobenzyl intermediate is then coupled with the nitrobenzo[d]thiazol intermediate under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.
Scientific Research Applications
1-(4-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
1-(4-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:
1-(4-chlorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.
1-(4-fluorobenzyl)-N-(6-aminobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide: This compound has an amino group instead of a nitro group, which may affect its chemical properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(6-nitro-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN4O4S/c21-13-5-3-12(4-6-13)11-24-9-1-2-15(19(24)27)18(26)23-20-22-16-8-7-14(25(28)29)10-17(16)30-20/h1-10H,11H2,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWHUDDGXSRONU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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